molecular formula C13H11NOS B3054573 10H-Phenothiazine, 4-methoxy- CAS No. 61174-11-6

10H-Phenothiazine, 4-methoxy-

Cat. No.: B3054573
CAS No.: 61174-11-6
M. Wt: 229.3 g/mol
InChI Key: JIXUPUQGDIRWCP-UHFFFAOYSA-N
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Description

10H-Phenothiazine, 4-methoxy- is a derivative of phenothiazine, a heterocyclic compound containing sulfur and nitrogen atoms Phenothiazine and its derivatives are known for their diverse applications in various fields, including medicine, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10H-Phenothiazine, 4-methoxy- typically involves the Smiles rearrangement, a well-known method for preparing phenothiazine derivatives. The reaction involves the rearrangement of 2-aminodiphenyl sulfides in the presence of a base, such as potassium hydroxide, under reflux conditions. The 4-methoxy group can be introduced through electrophilic substitution reactions using appropriate methoxy-containing reagents .

Industrial Production Methods: Industrial production of 10H-Phenothiazine, 4-methoxy- may involve large-scale Smiles rearrangement reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 10H-Phenothiazine, 4-methoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in glacial acetic acid.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated, nitrated, and sulfonated phenothiazine derivatives.

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 10H-Phenothiazine, 4-methoxy- stands out due to its specific substitution pattern, which imparts unique chemical and physical properties

Properties

IUPAC Name

4-methoxy-10H-phenothiazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NOS/c1-15-11-7-4-6-10-13(11)16-12-8-3-2-5-9(12)14-10/h2-8,14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXUPUQGDIRWCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1SC3=CC=CC=C3N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20600389
Record name 4-Methoxy-10H-phenothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20600389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61174-11-6
Record name 4-Methoxy-10H-phenothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20600389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The conversion rate of the 3-methoxydiphenylamine is 91%, and the chemical yield of 2-methoxyphenothiazine is 91%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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